molecular formula C20H14N2O7 B10884341 (4-Phenylmethoxyphenyl) 2,4-dinitrobenzoate CAS No. 5734-53-2

(4-Phenylmethoxyphenyl) 2,4-dinitrobenzoate

Cat. No.: B10884341
CAS No.: 5734-53-2
M. Wt: 394.3 g/mol
InChI Key: QPNMKRYEXAGDFJ-UHFFFAOYSA-N
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Description

“(4-Phenylmethoxyphenyl) 2,4-dinitrobenzoate” is a chemical compound with the following properties:

    Chemical Formula: CHNO

    Molecular Weight: 394.334 g/mol

    Density: 1.402 g/cm³

    Boiling Point: 596.5°C at 760 mmHg

    Melting Point: Not available

    CAS Number: 5734-53-2

Chemical Reactions Analysis

“(4-Phenylmethoxyphenyl) 2,4-dinitrobenzoate” likely undergoes various chemical reactions, including:

    Substitution Reactions: It may participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: Reduction of the nitro groups could yield corresponding amines.

    Oxidation Reactions: Oxidation of the phenylmethoxy group could lead to benzoic acid derivatives.

Common reagents and conditions for these reactions would involve nucleophiles (e.g., amines), reducing agents (e.g., hydrogenation), and oxidizing agents (e.g., KMnO4).

Scientific Research Applications

Research applications of this compound span various fields:

    Chemistry: It could serve as a building block for organic synthesis.

    Biology: Investigating its interactions with biological molecules.

    Medicine: Assessing potential pharmacological properties.

    Industry: Possible use in specialty chemicals or materials.

Mechanism of Action

The exact mechanism by which “(4-Phenylmethoxyphenyl) 2,4-dinitrobenzoate” exerts its effects remains an area of study. Researchers would explore its molecular targets and pathways to understand its biological activity.

Comparison with Similar Compounds

Remember that this compound’s applications and properties may evolve as scientific knowledge advances

Properties

CAS No.

5734-53-2

Molecular Formula

C20H14N2O7

Molecular Weight

394.3 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 2,4-dinitrobenzoate

InChI

InChI=1S/C20H14N2O7/c23-20(18-11-6-15(21(24)25)12-19(18)22(26)27)29-17-9-7-16(8-10-17)28-13-14-4-2-1-3-5-14/h1-12H,13H2

InChI Key

QPNMKRYEXAGDFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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